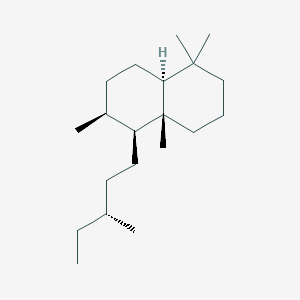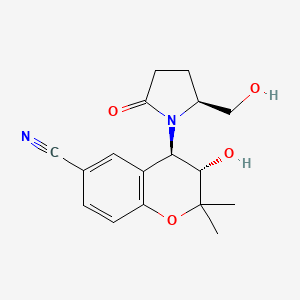![molecular formula C20H24F2N4O B1241358 2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide](/img/structure/B1241358.png)
2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GW791343 is a synthetic organic compound known as a negative allosteric modulator of the human P2X7 receptor. The P2X7 receptor is a non-selective cation channel activated by extracellular adenosine triphosphate (ATP). GW791343 has been studied for its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation .
Méthodes De Préparation
The preparation of GW791343 involves synthetic routes that include the formation of [2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide trihydrochloride. The compound is synthesized through a series of chemical reactions, including amide bond formation and subsequent purification steps. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
GW791343 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert GW791343 into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
GW791343 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its modulation.
Biology: Investigated for its effects on immune cells and its role in modulating inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating chronic pain, inflammation, and other conditions related to P2X7 receptor activation.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor
Mécanisme D'action
GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, distinct from the ATP-binding pocket. This binding prevents the narrowing of the drug-binding pocket and the turret-like architecture during channel opening, thereby inhibiting the receptor’s activation. The compound acts as a negative allosteric modulator in humans, reducing the receptor’s response to ATP. In rats, however, it acts as a positive allosteric modulator, enhancing the receptor’s response .
Comparaison Avec Des Composés Similaires
GW791343 is compared with other P2X7 receptor modulators, such as:
Compound-17: Another negative allosteric modulator of the P2X7 receptor.
AZ10606120: A known P2X7 receptor antagonist.
A740003: Another P2X7 receptor antagonist with distinct binding properties.
A804598: A potent P2X7 receptor antagonist.
JNJ47965567: A selective P2X7 receptor antagonist.
GW791343 is unique in its dual modulatory effects, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats. This species-specific activity highlights its potential for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C20H24F2N4O |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27) |
Clé InChI |
GRUWKTIRBBPZSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F |
Synonymes |
GW791343 N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)
![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)



![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)

![N-[2,6-dichloro-4-[[[(3-hydroxyphenyl)methyl]amino]carbonyl]benzoyl]-3-(3,5-dihydroxybenzoylamino)-L-alanine](/img/structure/B1241291.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)